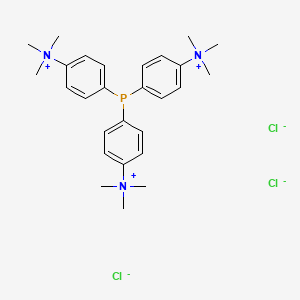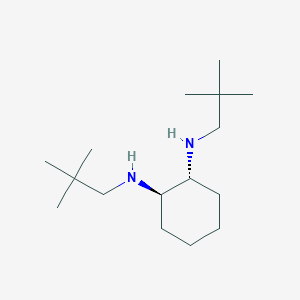
4,4',4''-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride is a chemical compound known for its unique structure and properties. It is a trialkylammonium salt that has found applications in various fields of chemistry and industry due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride typically involves the reaction of phosphorus trichloride with N,N,N-trimethylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Phosphorus Trichloride with N,N,N-Trimethylaniline: This step is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at a specific temperature to facilitate the formation of the product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride involves large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters are optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphine oxides, while reduction can produce phosphine derivatives.
Applications De Recherche Scientifique
4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride involves its interaction with various molecular targets. The compound can act as an electrophilic methylating agent, facilitating the transfer of methyl groups to nucleophilic substrates . This reactivity is crucial for its applications in organic synthesis and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’,4’'-Phosphanetriyltris(N,N-dimethylaniline): Similar in structure but with dimethyl groups instead of trimethyl groups.
4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) tetrakis(4-methylbenzenesulfonate): A related compound with different counterions.
Uniqueness
4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride is unique due to its specific reactivity and stability, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its role as a methylating agent set it apart from similar compounds.
Propriétés
Numéro CAS |
139599-79-4 |
|---|---|
Formule moléculaire |
C27H39Cl3N3P |
Poids moléculaire |
542.9 g/mol |
Nom IUPAC |
[4-bis[4-(trimethylazaniumyl)phenyl]phosphanylphenyl]-trimethylazanium;trichloride |
InChI |
InChI=1S/C27H39N3P.3ClH/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9;;;/h10-21H,1-9H3;3*1H/q+3;;;/p-3 |
Clé InChI |
HPJDVVYSQAORBK-UHFFFAOYSA-K |
SMILES canonique |
C[N+](C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)[N+](C)(C)C)C3=CC=C(C=C3)[N+](C)(C)C.[Cl-].[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetamide, N-[2-[(7-oxo-1,3,5-cycloheptatrien-1-yl)amino]ethyl]-](/img/structure/B14260489.png)

![1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine](/img/structure/B14260502.png)
![N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine](/img/structure/B14260512.png)

![Bis[4-(tridecafluorohexyl)phenyl] diselenide](/img/structure/B14260522.png)


![[(Hex-2-en-2-yl)selanyl]benzene](/img/structure/B14260535.png)
![2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14260536.png)


